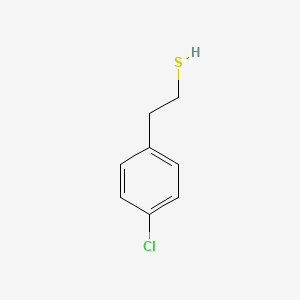

2-(4-Chlorophenyl)ethane-1-thiol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-chlorophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYGFXLKCJPSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorophenyl Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(4-chlorophenyl)ethane-1-thiol is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethyl chain, and the thiol proton. The 4-chlorophenyl group, with its plane of symmetry, simplifies the aromatic region of the spectrum, leading to two doublets. The protons on the carbons adjacent to the chlorine-bearing carbon will be in a different chemical environment than the protons on the carbons adjacent to the ethyl group.

The protons of the two methylene groups in the ethane (B1197151) chain will show coupling to each other, resulting in triplets. The thiol proton (–SH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.3 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~ 7.1-7.2 | Doublet | 2H | Ar-H (ortho to ethyl) |

| ~ 2.8 | Triplet | 2H | -CH₂-Ar |

| ~ 2.6 | Triplet | 2H | -CH₂-SH |

| ~ 1.3-1.6 | Broad Singlet | 1H | -SH |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the 4-chlorophenyl group, four signals are expected for the aromatic carbons. The two carbons in the ethyl chain will also give rise to distinct signals. The carbon atom bonded to the electronegative chlorine atom will be shifted downfield, as will the carbon attached to the sulfur atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 138-140 | Ar-C (quaternary, attached to ethyl) |

| ~ 131-133 | Ar-C (quaternary, attached to Cl) |

| ~ 130-131 | Ar-CH (ortho to ethyl) |

| ~ 128-129 | Ar-CH (ortho to Cl) |

| ~ 38-40 | -CH₂-Ar |

| ~ 25-27 | -CH₂-SH |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques can offer deeper insights.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments made in the 1D spectra. A COSY spectrum would show correlations between the coupled protons of the ethyl chain, as well as between the adjacent aromatic protons. An HSQC spectrum would directly link each proton to its attached carbon atom, confirming the assignments in both the ¹H and ¹³C NMR spectra. arxiv.orglibretexts.org

Solid-State NMR : For analyzing the compound in its solid form, solid-state NMR (ssNMR) could be employed. illinois.edupreprints.org This technique is particularly useful for studying polymorphism, understanding intermolecular interactions in the crystal lattice, and for compounds that are insoluble. illinois.edupreprints.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material. illinois.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkyl chain, the C=C bonds of the aromatic ring, the C-Cl bond, and the S-H bond. The S-H stretching vibration is typically weak and appears in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually found in the fingerprint region and can be difficult to assign definitively.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch |

| ~ 2550-2600 | Weak | S-H stretch |

| ~ 1490-1600 | Medium-Strong | Aromatic C=C stretch |

| ~ 1090-1100 | Strong | C-Cl stretch |

| ~ 650-750 | Medium | C-S stretch |

Note: Predicted values are based on typical absorption frequencies for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the S-H and C-S stretching vibrations, which are often weak in the IR spectrum, may give rise to more intense signals in the Raman spectrum. The aromatic ring vibrations are also expected to be strong. The C-S stretching vibration typically appears in the 600-750 cm⁻¹ region, while the S-H stretching vibration is found around 2550-2600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves ionizing a chemical compound to generate charged molecular ions or fragments and then measuring their mass-to-charge ratios. chemguide.co.uklibretexts.org The resulting mass spectrum provides information about the molecular weight and the structure of the molecule based on its fragmentation pattern.

For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct pattern of fragments. The molecular ion peak (M⁺·) would appear as a doublet, characteristic of a monochlorinated compound, at m/z 172 and 174, corresponding to the two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of intensity.

The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and radicals. chemguide.co.uklibretexts.org Key fragmentation pathways for this compound would include:

Benzylic cleavage: The bond between the two ethyl carbons is likely to break, given the stability of the resulting chlorobenzyl cation. This cleavage would lead to the formation of the 4-chlorobenzyl cation ([C₇H₆Cl]⁺), which would be observed as a prominent peak cluster at m/z 125 and 127. This fragment is often the base peak in the spectra of similar structures due to its resonance stabilization. The mass spectrum of the structurally related compound 1-chloro-2-(ortho-chlorophenyl)-ethane shows a base peak at m/z 125, supporting the stability of this type of fragment. massbank.eu

Alpha-cleavage: Cleavage of the C-S bond can also occur, leading to the loss of the thiol radical (·SH) or a thiomethyl radical (·CH₂SH).

The predicted fragmentation pattern provides a structural fingerprint, allowing for the confirmation of the compound's identity.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Ion Structure | Fragment Name | Significance |

| 172/174 | [C₈H₉ClS]⁺· | Molecular Ion (M⁺·) | Confirms the molecular weight and presence of one chlorine atom. |

| 125/127 | [C₇H₆Cl]⁺ | 4-Chlorobenzyl cation | Result of benzylic cleavage; often the most abundant fragment (base peak). |

| 139 | [M-SH]⁺ | [C₈H₈Cl]⁺ | Loss of a thiol radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Loss of chlorine from the benzyl (B1604629) cation fragment. |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. lcms.cz This precision allows for the determination of a molecule's elemental formula from its exact mass, as each unique formula has a specific theoretical monoisotopic mass. rsc.orgnih.gov

For this compound, the elemental formula is C₈H₉ClS. The calculated exact mass for the molecular ion [M]⁺·, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S), is 172.0113 Da. rsc.orgnih.gov Experimental HRMS analysis of the compound has yielded a value of 172.0109 Da, which is in excellent agreement with the theoretical mass. rsc.org This correlation provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Interactive Table: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉³⁵ClS | rsc.orgnih.gov |

| Calculated Exact Mass | 172.0113 Da | rsc.orgnih.gov |

| Experimentally Determined Mass | 172.0109 Da | rsc.org |

| Mass Difference | -0.0004 Da | - |

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) in a compound. nus.edu.sgbirmingham.ac.uk The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close match, typically within ±0.4%, serves as strong evidence for the purity and empirical formula of the synthesized compound. huji.ac.il

The theoretical elemental composition of this compound (C₈H₉ClS) is calculated based on its molecular weight of 172.68 g/mol . nih.gov While specific experimental reports for this compound are not detailed in the surveyed literature, the technique is considered a standard characterization method. psu.edu

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition (Theoretical) |

| Carbon | C | 12.011 | 55.63% |

| Hydrogen | H | 1.008 | 5.25% |

| Chlorine | Cl | 35.453 | 20.53% |

| Sulfur | S | 32.06 | 18.56% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal's unit cell, providing precise data on bond lengths, bond angles, and torsional angles.

As of the date of this article, a search of open-access crystallographic databases has not yielded a published single-crystal X-ray structure for this compound. The compound is a liquid at room temperature, which would require specialized cryo-crystallography techniques to obtain a suitable single crystal for analysis.

Should a crystal structure be determined, it would provide invaluable information, including:

Conformation: The precise dihedral angles of the ethanethiol (B150549) side chain relative to the chlorophenyl ring.

Intermolecular Interactions: Identification of any hydrogen bonds (e.g., S-H···S), π-stacking, or halogen bonding interactions that dictate the packing of molecules in the solid state.

Bond Parameters: Exact measurements of C-S, C-Cl, C-C, and C-H bond lengths and angles, allowing for comparison with theoretical models.

Crystal structures have been determined for related compounds, such as 2-(4-chlorophenyl)-1,3,6-trithiacyclooctane, illustrating the detailed structural insights that can be gained from this powerful analytical method. psu.edu

Computational and Theoretical Investigations of 2 4 Chlorophenyl Ethane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide insights into the intrinsic properties of a compound from first principles.

Density Functional Theory (DFT) Studies on Molecular Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine optimized molecular geometries, including bond lengths and angles, by finding the lowest energy state of the molecule. For molecules structurally similar to 2-(4-Chlorophenyl)ethane-1-thiol, DFT calculations, often using basis sets like B3LYP/6–311G(d,p), are standard for achieving accurate geometric parameters. researchgate.net These studies provide a three-dimensional understanding of the molecule's shape and the spatial arrangement of its atoms.

Table 1: Representative Geometric Parameters from DFT Studies on Related Thiol Compounds

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-S | 1.80 - 1.85 | |

| S-H | 1.34 - 1.36 | |

| C-Cl | 1.74 - 1.76 | |

| C-C (aromatic) | 1.38 - 1.40 | |

| C-C-S | 110 - 114 | |

| C-S-H | 95 - 98 |

Note: This data is generalized from computational studies on various thiol-containing organic molecules and provides expected ranges.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant descriptor of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Table 2: Frontier Orbital Energies and Energy Gaps for a Structurally Related Compound

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl) methanimine | - | - | 2.71 |

Data from a study on a related chlorophenyl derivative. researchgate.net Specific HOMO/LUMO energies were not provided in the abstract.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while positive potential areas, colored blue, are prone to nucleophilic attack.

For molecules containing electronegative atoms like chlorine and sulfur, the MEP map would likely show a region of negative potential around the chlorine atom and the sulfur atom of the thiol group, indicating their nucleophilic character. The hydrogen atom of the thiol group would exhibit a positive potential, marking it as an electrophilic site. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Molecular Modeling and Interaction Prediction

Molecular modeling techniques extend beyond the electronic properties of single molecules to predict how they might interact with biological systems.

Computational Approaches to Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target protein's active site. rasayanjournal.co.in

In studies of related heterocyclic thiol derivatives, molecular docking has been used to evaluate their binding patterns with specific enzymes. For instance, S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives were docked against cyclooxygenase-2 and lanosterol-14α-demethylase to assess their potential biological activity. dergipark.org.trgrafiati.com Such analyses identify key interactions like hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Pharmacokinetic Parameter Prediction (e.g., ADME Analysis)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical part of the computational drug design process. It involves using a molecule's structure to forecast its pharmacokinetic properties, helping to identify candidates with favorable drug-like characteristics. nih.govmarquette.edu

For a series of S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives, ADME analysis was performed to predict their pharmacokinetic profiles. dergipark.org.tr These predictions are based on various molecular descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are evaluated against established criteria for drug-likeness, such as Lipinski's rule of five.

Table 3: Predicted ADME Properties for a Representative Related Compound

| Compound Class | Property | Predicted Value/Outcome |

|---|---|---|

| S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives | Drug-likeness | Found to be similar to known drugs in some respects |

| Oral Bioavailability | Generally predicted to be acceptable |

Data generalized from a study on a class of related chlorophenyl triazole thiol derivatives. dergipark.org.tr

Theoretical Studies on Reaction Mechanisms

Currently, detailed theoretical studies on the reaction mechanisms specifically involving this compound are not extensively available in the public scientific literature. General principles of thiol reactivity, however, can provide a foundational understanding.

Mechanistic Pathways of Thiol Reactions

Thiols, such as this compound, are known to participate in a variety of reactions, including nucleophilic additions, radical reactions, and oxidations. The specific mechanistic pathways are influenced by the nature of the reactants, catalysts, and reaction conditions.

In the context of nucleophilic reactions, the thiol group (-SH) can act as a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). For instance, in Michael additions, the thiolate anion would attack an α,β-unsaturated carbonyl compound. Computational studies on similar systems have shown that the stability of the resulting enolate intermediate can be a key predictor of reactivity. nih.gov The presence of the 4-chlorophenyl group in this compound would electronically influence the nucleophilicity of the sulfur atom.

Radical-mediated reactions, such as thiol-ene "click" chemistry, represent another significant pathway. These reactions are typically initiated by light or a radical initiator and proceed via a step-growth mechanism. Computational studies on the thiol-ene reactions of various alkenes with simple thiols have been performed to determine the energetics and kinetics of the propagation steps. researchgate.net For this compound, the reaction would involve the addition of a thiyl radical (RS•) to a C=C double bond.

Transition State Analysis

Transition state (TS) analysis is a critical component of computational chemistry for elucidating reaction mechanisms and predicting reaction rates. By calculating the energy and geometry of the transition state, the activation energy barrier for a reaction can be determined.

Simulation of Spectroscopic Data

The simulation of spectroscopic data through computational methods is a powerful tool for structural elucidation and for complementing experimental findings. DFT and other quantum mechanical methods are frequently used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. pnrjournal.comnih.gov

Although specific simulated spectra for this compound are not published, the general methodology is well-established. To simulate the IR spectrum, the vibrational frequencies of the molecule are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be scaled to better match experimental data. pnrjournal.com

For NMR spectra simulation, the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) are calculated. These are then used to predict the chemical shifts, often showing good correlation with experimental values. tandfonline.com Online tools and specialized software can also be used to predict NMR spectra based on the chemical structure. nmrdb.org

Below is a hypothetical table illustrating the kind of data that would be generated from a computational study of the vibrational frequencies of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3080 | - | Aromatic C-H stretch |

| 2 | 2930 | - | Aliphatic C-H stretch |

| 3 | 2570 | - | S-H stretch |

| 4 | 1590 | - | Aromatic C=C stretch |

| 5 | 1490 | - | Aromatic C=C stretch |

| 6 | 1090 | - | C-Cl stretch |

| 7 | 680 | - | C-S stretch |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Chemical Reactivity and Derivatization of 2 4 Chlorophenyl Ethane 1 Thiol

Thiol-Ene Reactions and Related Click Chemistry Applications

The thiol-ene reaction, a cornerstone of click chemistry, offers an efficient and atom-economical method for the formation of carbon-sulfur bonds. wikipedia.org This reaction involves the addition of a thiol (R-SH) across a double bond (ene) to form a thioether. The reaction can be initiated by radicals, often generated by UV light (photoinitiation) or thermal initiators, and typically proceeds via an anti-Markovnikov addition mechanism. wikipedia.orgrsc.orgnih.gov The high yields, stereoselectivity, and tolerance of a wide range of functional groups make the thiol-ene reaction a powerful tool in materials science and bioconjugation. wikipedia.orgnih.govrsc.org

For 2-(4-Chlorophenyl)ethane-1-thiol, this reaction provides a straightforward route to a diverse array of thioether derivatives. The reaction is particularly efficient with electron-rich alkenes. wikipedia.org The process is generally carried out under mild conditions, often at ambient temperature, and can be completed in a relatively short time. wikipedia.orgresearchgate.net

Table 1: Examples of Thiol-Ene Reactions

| Alkene Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Electron-deficient alkene | 2-((2-(4-chlorophenyl)ethyl)thio)alkane | Photoinitiation or radical initiator | wikipedia.orgrsc.org |

| Norbornene | Exo-2-((2-(4-chlorophenyl)ethyl)thio)norbornane | UV irradiation | wikipedia.org |

Oxidation Reactions of the Thiol Group

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to the formation of disulfides, sulfoxides, and sulfones. These transformations are fundamental in modifying the chemical and physical properties of the parent compound.

Disulfide Formation

The oxidation of thiols to disulfides is a common and often facile reaction. This process involves the coupling of two thiol molecules to form a disulfide bond (S-S). A variety of oxidizing agents can be employed, including mild oxidants like iodine (I₂) and hydrogen peroxide (H₂O₂). masterorganicchemistry.combiolmolchem.com The reaction can also be promoted electrochemically or by using catalysts under acidic conditions. biolmolchem.comresearchgate.net The formation of 1,2-bis(4-chlorophenethyl)disulfide from this compound is a representative example of this transformation.

Table 2: Conditions for Disulfide Formation

| Oxidizing Agent | Catalyst/Medium | Temperature | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Room Temperature | nih.gov |

| Iodine (I₂) | Base (e.g., Et₃N) | Room Temperature | masterorganicchemistry.com |

| Dimethyl sulfoxide (B87167) (DMSO) | HI (acidic conditions) | Room Temperature | biolmolchem.com |

Sulfoxide and Sulfone Derivatives

Further oxidation of the sulfur atom can be achieved to yield sulfoxides and sulfones. The initial oxidation of the corresponding thioether, formed from the thiol, yields a sulfoxide. More vigorous oxidation conditions lead to the formation of the sulfone. masterorganicchemistry.comlibretexts.org Hydrogen peroxide is a common "green" oxidant for these transformations, and the selectivity towards the sulfoxide or sulfone can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the presence of catalysts. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 3: Oxidation to Sulfoxides and Sulfones

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-((2-(4-chlorophenyl)ethyl)thio)alkane | Hydrogen Peroxide (1 eq.) | 2-((2-(4-chlorophenyl)ethyl)sulfinyl)alkane (Sulfoxide) | nih.govorganic-chemistry.org |

| 2-((2-(4-chlorophenyl)ethyl)thio)alkane | Hydrogen Peroxide (excess) | 2-((2-(4-chlorophenyl)ethyl)sulfonyl)alkane (Sulfone) | organic-chemistry.org |

Nucleophilic Substitution Reactions

The thiol group of this compound is nucleophilic and readily participates in substitution reactions. The corresponding thiolate, formed by deprotonation with a base, is an even more potent nucleophile. masterorganicchemistry.com

A common application of its nucleophilicity is in S-alkylation reactions with alkyl halides, proceeding via an Sₙ2 mechanism to form thioethers. masterorganicchemistry.comsid.irpearson.com This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent. sid.ir

Another important reaction is the Michael addition (or conjugate addition) to α,β-unsaturated carbonyl compounds. researchgate.netwikipedia.orgsemanticscholar.orgscience.gov In this reaction, the thiol adds to the β-carbon of the unsaturated system, forming a new carbon-sulfur bond. These reactions can often be performed under mild, solvent-free conditions. researchgate.netsemanticscholar.org

Table 4: Nucleophilic Substitution Reactions

| Electrophile | Reaction Type | Product | Reference |

|---|---|---|---|

| Alkyl halide (e.g., methyl iodide) | S-Alkylation (Sₙ2) | 1-chloro-4-(2-(methylthio)ethyl)benzene | masterorganicchemistry.comsid.ir |

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The 4-chlorophenyl group of this compound can undergo electrophilic aromatic substitution, although the reactivity of the ring is influenced by the two substituents present. The chlorine atom is a deactivating but ortho-, para-directing group. The 2-(thio)ethyl group is generally considered to be weakly activating and also ortho-, para-directing. The outcome of an electrophilic substitution reaction will therefore be a mixture of isomers, with substitution occurring at the positions ortho and para to the activating group and ortho to the deactivating chloro group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. organic-chemistry.orgthieme.comlibretexts.orgyoutube.comlibretexts.org Nitration is typically carried out with a mixture of nitric acid and sulfuric acid. youtube.com Halogenation can be achieved with halogens in the presence of a Lewis acid catalyst. libretexts.org Friedel-Crafts acylation, using an acyl chloride and a Lewis acid like aluminum chloride, introduces a ketone functionality to the aromatic ring. organic-chemistry.orglibretexts.orgyoutube.comlibretexts.org

Table 5: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Products | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-4-(2-mercaptoethyl)-2-nitrobenzene and 2-Chloro-4-(2-mercaptoethyl)-1-nitrobenzene | youtube.comrsc.org |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-chloro-1-(2-mercaptoethyl)benzene and 3-Bromo-4-chloro-1-(2-mercaptoethyl)benzene | libretexts.org |

Formation of Heterocyclic Derivatives Incorporating the Thiol Scaffold

The reactive thiol group of this compound makes it a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds.

One common strategy involves the reaction with compounds containing two electrophilic centers, leading to cyclization. For example, the reaction with α-haloketones can lead to the formation of thiophene (B33073) derivatives. organic-chemistry.org

Another important class of heterocycles accessible from thiols are thiazolidinones. These can be synthesized through a multi-component reaction involving the thiol, an amine, and a carbonyl compound, followed by cyclization with a reagent like thioglycolic acid. scispace.comekb.egresearchgate.netresearchgate.net The resulting thiazolidinone ring is a common scaffold in medicinal chemistry.

Table 6: Synthesis of Heterocyclic Derivatives

| Reactants | Heterocyclic Product | General Method | Reference |

|---|---|---|---|

| α-Haloketone (e.g., 2-chloro-1-phenylethan-1-one) | Thiophene derivative | Hantzsch thiophene synthesis | organic-chemistry.org |

Triazole Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound typically involves its conversion into a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization to form the triazole ring.

One common method involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base. For instance, a substituted acid hydrazide can be reacted with an isothiocyanate, and the resulting N,N'-disubstituted thiosemicarbazide is heated with a base like sodium hydroxide (B78521) to yield the corresponding 4-aryl-5-substituted-1,2,4-triazole-3-thiol mdpi.com. Although direct synthesis from this compound is not explicitly detailed, a plausible pathway would involve the initial conversion of the thiol to a corresponding hydrazide or isothiocyanate, which would then participate in such cyclization reactions.

Another approach involves the reaction of a precursor with hydrazine (B178648) hydrate (B1144303). For example, a dithiocarbazate salt can be refluxed with hydrazine hydrate to yield a 4-amino-1,2,4-triazole-3-thiol (B7722964) mdpi.com. The 2-(4-chlorophenyl)ethyl moiety could potentially be introduced through the initial choice of carboxylic acid hydrazide.

The following table summarizes a representative synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, which illustrates the general principle that could be adapted for derivatives of this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Furan-2-carboxylic acid hydrazide, p-chlorophenylisothiocyanate | Benzene (B151609), reflux | 1-(2-furoyl)-4-(4-chlorophenyl)thiosemicarbazide |

| 2 | 1-(2-furoyl)-4-(4-chlorophenyl)thiosemicarbazide | 8% NaOH, reflux | 4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol |

This table illustrates a general synthetic pathway to a related triazole derivative, as direct synthesis from this compound is not well-documented.

Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often proceeds through the cyclization of diacylhydrazine or acylhydrazone precursors. While direct derivatization of this compound into oxadiazoles (B1248032) is not extensively reported, the "4-chlorophenyl" moiety is a common substituent in many synthesized oxadiazole compounds.

A prevalent method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This can be achieved using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or triflic anhydride (B1165640) nih.gov. A hypothetical pathway for incorporating the 2-(4-chlorophenyl)ethyl group would involve the preparation of a corresponding diacylhydrazine where one of the acyl groups contains this moiety.

Another synthetic route involves the oxidative cyclization of acylhydrazones. For example, N-aroylhydrazones can be treated with an oxidizing agent to yield 2,5-disubstituted 1,3,4-oxadiazoles. Research has demonstrated the synthesis of 1-(4-Methoxy-phenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propan-1-one, starting from substituted aromatic acids which are converted to the corresponding hydrazides and then cyclized nih.gov. This indicates that the 4-chlorophenyl group is often introduced from a starting material other than this compound.

The table below outlines a general synthesis for a 2,5-disubstituted 1,3,4-oxadiazole derivative.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Substituted aromatic acid | Fischer esterification | Ethyl ester |

| 2 | Ethyl ester | Hydrazine hydrate, ethanol | Hydrazide derivative |

| 3 | Hydrazide derivative, β-benzoyl propionic acid | Phosphorus oxychloride | 1,3,4-Oxadiazole derivative |

This table represents a general synthetic strategy for oxadiazoles containing a 4-chlorophenyl group.

Thiazine (B8601807) Derivatives

Thiazine derivatives are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. Their synthesis can be achieved through various cyclization strategies. Although specific examples starting from this compound are scarce, general methods suggest potential synthetic routes.

One common approach to 1,3-thiazines involves the reaction of a thiourea (B124793) or thioamide with a Michael acceptor nih.gov. It is conceivable that this compound could be converted into a suitable thioamide which could then undergo cyclization with an appropriate Michael acceptor.

Another method involves the intramolecular cyclization of N-(3-oxoalkyl)dithiocarbamates. This reaction, typically promoted by strong acids, can yield 4H-1,3-thiazine derivatives. The 2-(4-chlorophenyl)ethyl group would need to be incorporated into the dithiocarbamate (B8719985) precursor.

A general reaction for the synthesis of a 1,3-thiazinan-4-one is presented in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | β-propiolactone, thiourea | - | 3-Thiocarbamoylpropanoic acid |

| 2 | 3-Thiocarbamoylpropanoic acid | Acetic anhydride or pyridine | 2-Imino-1,3-thiazinan-4-one |

This table illustrates a general synthetic pathway to a thiazine derivative.

Benzothiazepine (B8601423) Derivatives

Benzothiazepines are seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. The synthesis of 1,5-benzothiazepines commonly involves the condensation of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds.

A direct role for this compound in the conventional synthesis of benzothiazepines is not immediately apparent, as the core structure is typically built from a 2-aminothiophenol precursor. However, it is possible that the 2-(4-chlorophenyl)ethylthio group could be introduced as a substituent on a pre-formed benzothiazepine ring or that a more complex, multi-step synthesis could be devised where this compound is used to construct a side chain that is subsequently involved in a cyclization to form the thiazepine ring.

The table below shows a typical synthesis of a 2,4-diaryl-2,3-dihydro-1,5-benzothiazepine.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminobenzenethiol, Chalcone (1,3-diaryl-2-propen-1-one) | Toluene, glacial acetic acid, reflux | 2,4-Diaryl-2,3-dihydro-1,5-benzothiazepine |

This table represents a general synthetic route to benzothiazepine derivatives.

Pyrrole (B145914) Derivatives

Pyrroles are five-membered aromatic heterocyclic compounds containing a nitrogen atom. The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine wikipedia.orgorganic-chemistry.org.

For this compound to be a precursor for pyrrole synthesis via this route, it would first need to be converted into a 1,4-dicarbonyl compound. This would likely involve several synthetic steps to introduce the two carbonyl functionalities.

Another approach is the Hantzsch pyrrole synthesis, which involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine pharmaguideline.com. Again, a multi-step synthesis would be required to convert this compound into one of these key reactants.

A recent study reported the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one to yield a 1-(4-chlorophenyl)-substituted pyrrol-3-one mdpi.com. This demonstrates a modern approach to synthesizing pyrroles with a 4-chlorophenyl substituent, although the starting material is not the ethanethiol (B150549).

The following table outlines the general Paal-Knorr pyrrole synthesis.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1,4-Dicarbonyl compound, Primary amine or ammonia | Weakly acidic or neutral conditions | Substituted pyrrole |

This table illustrates a general and common method for the synthesis of pyrrole derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block

In organic synthesis, a building block is a molecule used as a fundamental unit to construct more complex molecular architectures. 2-(4-Chlorophenyl)ethane-1-thiol serves this purpose effectively, with its thiol (-SH) group providing a reactive handle for a variety of chemical transformations. This makes it a valuable intermediate in multi-step synthetic pathways.

Detailed research findings indicate that its utility is primarily in the creation of larger, more functionalized molecules. The thiol group is a potent nucleophile, especially in its deprotonated thiolate form, and readily participates in reactions to form new carbon-sulfur or sulfur-heteroatom bonds. This reactivity is harnessed in the synthesis of potential pharmaceuticals and agrochemicals, where the introduction of a sulfur-containing moiety can significantly influence the biological activity of the final product. Current time information in Bangalore, IN. For instance, derivatives of this compound may be explored for their potential pharmacological activities. Current time information in Bangalore, IN.berkeley.edu The presence of the 4-chlorophenyl group also provides a site for further modification via cross-coupling reactions or nucleophilic aromatic substitution, adding to its versatility as a synthetic intermediate. nih.gov

| Application Area | Role of this compound | Example of Potential Products |

| Pharmaceuticals | Intermediate for introducing a thioether linkage and a chlorophenyl group. Current time information in Bangalore, IN.berkeley.edu | Derivatives with potential antimicrobial or anticancer properties. Current time information in Bangalore, IN. |

| Agrochemicals | Precursor for creating new pesticides or herbicides. Current time information in Bangalore, IN.berkeley.edu | Complex molecules where the sulfur atom is key to biological efficacy. |

| Organic Synthesis | Versatile reagent for constructing complex molecular frameworks. Current time information in Bangalore, IN.nih.gov | Heterocyclic compounds and other functionalized organic molecules. |

This interactive table summarizes the role of this compound as a synthetic building block.

Catalytic Applications

While not typically used as a catalyst in its own right, this compound and similar thiol-containing molecules are integral to the development of advanced catalytic systems. The thiol group's ability to coordinate with metal centers makes it an excellent ligand for creating metal catalysts. rsc.org Furthermore, thiols can be incorporated into larger support structures like metal-organic frameworks (MOFs) to generate heterogeneous catalysts.

Recent research has focused on creating thiol- and thioether-based MOFs, which are porous materials constructed from metal ions linked by organic ligands. rsc.org By designing organic linkers that include thiol groups, scientists can create MOFs with tailored catalytic properties. rsc.orgnih.gov These materials offer high surface area and tunable porosity, making them efficient and reusable catalysts for a variety of organic transformations. berkeley.edusemanticscholar.org For example, photoinduced MOFs containing thiol linkers have been shown to generate thiyl radicals, which act as effective hydrogen atom transfer (HAT) catalysts for reactions like borylation, silylation, and phosphorylation. nih.gov The thiol groups within the framework are crucial for the catalytic cycle, highlighting the importance of thiol-containing building blocks in modern heterogeneous catalysis.

Polymer Chemistry and Material Science Integration

The functional groups of this compound make it a candidate for integration into polymers and advanced materials. The thiol group can participate in specific polymerization reactions, while the chlorophenyl group can impart properties such as thermal stability and hydrophobicity. A related compound, bis(4-chlorophenyl) sulfone, is known to be used in the production of high-temperature polymers. researchgate.net

Thiol-functionalized polymers are a class of materials that have thiol groups either along the polymer backbone or as pendant side chains. These materials are of significant interest for applications such as heavy metal adsorption, self-healing materials, and as platforms for bioconjugation. bldpharm.com The synthesis of these polymers often involves either the polymerization of thiol-containing monomers or the post-polymerization modification of a pre-existing polymer to introduce thiol groups. bldpharm.comru.nl Compounds like this compound could be used to create such functional polymers, where its specific structure would influence the final material's properties.

The reactivity of the thiol group allows it to participate in several highly efficient "click" chemistry reactions, which are widely used in polymer synthesis. acs.org These reactions are typically fast, high-yielding, and tolerant of other functional groups. The primary polymerization mechanisms involving thiols include:

Thiol-Ene Reaction: This is a radical-mediated addition of a thiol across a double bond (an ene). It can be initiated by light (photoinitiation) or heat and is a cornerstone of photopolymerization, used to create crosslinked networks for coatings, adhesives, and biomaterials. acs.orgmdpi.comwikipedia.org

Thiol-Yne Reaction: Similar to the thiol-ene reaction, this process involves the addition of thiols across a triple bond (an yne). Since each alkyne can react with two thiol groups, it allows for the formation of highly crosslinked or dendritic polymer structures. acs.org

Thiol-Epoxy Reaction: This is a nucleophilic ring-opening reaction where a thiol attacks an epoxy ring. It is often base-catalyzed and results in the formation of a β-hydroxy thioether. This chemistry is used to create thermosetting resins and adhesives. acs.org

Thiol-Isocyanate Reaction: A thiol can add to an isocyanate group to form a thiocarbamate linkage. This reaction is employed in the synthesis of polythiocarbamates, which are analogous to polyurethanes. acs.org

| Mechanism | Reactants | Product Linkage | Initiation |

| Thiol-Ene | Thiol + Alkene | Thioether | Radical (Light/Heat) |

| Thiol-Yne | Thiol + Alkyne | Thioether | Radical (Light/Heat) |

| Thiol-Epoxy | Thiol + Epoxy | β-Hydroxy Thioether | Base Catalyst |

| Thiol-Isocyanate | Thiol + Isocyanate | Thiocarbamate | Typically Catalyst-Free |

This interactive table summarizes key polymerization mechanisms involving thiols.

Radiosynthesis Precursors

In the field of nuclear medicine and biomedical research, compounds are often labeled with radioactive isotopes to be used as tracers in imaging techniques like Positron Emission Tomography (PET). The synthesis of these radiolabeled molecules requires specific precursor compounds that can be quickly and efficiently reacted with a radionuclide.

A structurally similar compound, 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE), has been identified as a key precursor for the synthesis of radiolabeled methylsulfonyl-DDE. In this process, the thiol group of the precursor serves as the reaction site for methylation using a radiolabeled agent, such as ¹⁴C-labeled iodomethane. The resulting thioether is then oxidized to a sulfone to yield the final radiolabeled product. This example demonstrates that chlorophenyl-thiol structures are valuable precursors in radiosynthesis, providing a specific site for the introduction of a radiolabel onto the sulfur atom.

| Precursor Compound Feature | Role in Radiosynthesis | Example |

| Thiophenol Group | Site for attachment of the radiolabel. | Methylation with ¹⁴C-iodomethane. |

| Chlorophenyl Group | Forms the core structure of the target molecule. | Core of the methylsulfonyl-DDE metabolite. |

| Overall Structure | Enables the synthesis of a specific, targeted radiotracer. | Synthesis of 3-[¹⁴C]MeSO₂-DDE. |

This interactive table outlines the role of a chlorophenyl-thiol precursor in radiosynthesis.

Mechanistic in Vitro Biological Interactions of 2 4 Chlorophenyl Ethane 1 Thiol and Its Analogs

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

The thiol group of 2-(4-chlorophenyl)ethane-1-thiol is thought to be a key feature in its interaction with biological macromolecules. It is suggested that this thiol group can form covalent bonds with cysteine residues within proteins, potentially altering their structure and function. smolecule.com This reactivity is a common characteristic of thiol-containing compounds and can lead to the modulation of enzyme activity and other protein functions. smolecule.comnih.gov

While specific receptor binding studies for this compound are not extensively detailed in the available literature, the broader class of 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from thiol-containing precursors, has been investigated for their interaction with the Epidermal Growth Factor Receptor (EGFR). jst.go.jp EGFR is a transmembrane protein tyrosine kinase that plays a crucial role in cell proliferation, and its inhibition is a key target in cancer therapy. jst.go.jpnih.gov

Cellular Pathway Modulation Studies

The interaction of this compound and its analogs with molecular targets can lead to the modulation of various cellular pathways. For instance, the inhibition of enzymes like EGFR can disrupt downstream signaling cascades that are critical for cell growth and survival. jst.go.jp The covalent modification of proteins by the thiol group could also interfere with normal cellular signaling. smolecule.com

Derivatives of benzimidazole, which can be synthesized using related chemical structures, are known to modulate cellular pathways crucial to cancer development. rsc.org These pathways can include those involved in cell cycle regulation and apoptosis. While direct evidence for this compound is limited, the activities of its analogs suggest a potential to interfere with key cellular processes.

Biochemical Mechanisms (e.g., Apoptosis Induction in Cancer Cell Lines)

Several studies on analogs of this compound have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cell lines. google.comnih.govnih.gov Apoptosis is a critical mechanism for removing damaged or cancerous cells and can be initiated through intrinsic or extrinsic pathways. probiologists.com

For example, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have been shown to induce apoptosis in cancer cells, with evidence from DNA fragmentation and caspase-3 activity assays. nih.gov Similarly, certain fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have demonstrated pro-apoptotic activity on human breast cancer cell lines. nih.gov The inhibition of anti-apoptotic proteins, such as those in the Bcl-2 family, is another mechanism by which related compounds can induce apoptosis. google.com

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| 1,3-Thiazole Phthalimides | MCF-7, MDA-MB-468, PC-12 | Cytotoxicity, Apoptosis Induction | nih.gov |

| Benzo[h]chromeno[2,3-d]pyrimidines | MCF-7 | Pro-apoptosis Activity | nih.gov |

| EZH2 Inhibitors | Liver Cancer Cell Lines | Synergistic Cell Death with IFN-γ | google.com |

Enzyme Inhibition Studies (e.g., MALT1, EGFR)

The potential for this compound and its analogs to act as enzyme inhibitors has been explored, particularly in the context of cancer therapy.

MALT1 Inhibition: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase involved in NF-κB signaling and is a therapeutic target in certain lymphomas and autoimmune diseases. nih.govplos.orgdiva-portal.org Small molecule inhibitors of MALT1 have been developed and shown to suppress the proliferation of activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines in vitro. nih.gov While this compound itself is not explicitly named as a MALT1 inhibitor in the provided context, the development of thiol-reactive compounds as enzyme inhibitors is a known strategy.

EGFR Inhibition: As mentioned earlier, Epidermal Growth Factor Receptor (EGFR) is a key target in oncology. jst.go.jpnih.gov The inhibitory activity of certain 2-(benzylsulfanyl)-5-aryl-1,3,4-oxadiazole derivatives against EGFR has been reported. jst.go.jp These compounds share structural similarities with potential derivatives of this compound. The general structure of EGFR inhibitors often involves a heterocyclic core that can interact with the ATP-binding site of the enzyme's kinase domain. nih.gov

| Enzyme Target | Inhibitor Class | Therapeutic Relevance | Reference |

| MALT1 | Small Molecule Inhibitors | Lymphoma, Autoimmune Diseases | nih.govplos.orgdiva-portal.orggoogle.com |

| EGFR | 1,3,4-Oxadiazole Derivatives | Cancer | jst.go.jpnih.gov |

In Vitro Antioxidant and Anti-inflammatory Properties

The thiol group in this compound suggests potential antioxidant activity, as thiols can act as reducing agents and scavenge reactive oxygen species (ROS). nih.gov

Studies on various organosulfur compounds, including those derived from 1,3,4-oxadiazole-2-thiols, have demonstrated significant in vitro antioxidant properties. researchgate.net These properties are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netresearchgate.netrsc.org The presence of a chlorine atom on the phenyl ring can also influence the antioxidant capacity of these molecules. rsc.org

Regarding anti-inflammatory properties, some coumarin (B35378) derivatives, which can be synthesized with structural elements similar to those in this compound, have shown inflammation inhibitory activities. chiet.edu.eg Non-steroidal anti-inflammatory drugs (NSAIDs) have also been noted to possess some antimicrobial and anti-biofilm activities, suggesting a potential link between these biological effects. chiet.edu.eg

Interactions in In Vitro Disease Models (e.g., Cancer Cell Lines, Antimalarial Activity)

The cytotoxic and antiparasitic potential of this compound and its analogs has been investigated in various in vitro disease models.

Cancer Cell Lines: A number of studies have reported the in vitro anticancer activity of compounds structurally related to this compound. For instance, a 2-(4-chlorophenyl)-13α-estrone sulfamate (B1201201) derivative showed significant antineoplastic effects against the SiHa human cervical carcinoma cell line. mdpi.com Other research has highlighted the cytotoxicity of various heterocyclic compounds bearing a 4-chlorophenyl group against different cancer cell lines. nih.govnih.govresearchgate.netuobaghdad.edu.iq

Antimalarial Activity: Analogs of this compound have also been explored for their antimalarial properties. Bridged ring compounds, which can incorporate a chlorophenyl moiety, are found in some natural antimalarial drugs. chemenu.com In vitro studies have demonstrated the antiplasmodial activity of various heterocyclic compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comnih.govd-nb.info The mechanism of action for some of these compounds is thought to involve the inhibition of hemozoin formation in the parasite. huji.ac.il

| Disease Model | Compound Class/Derivative | Observed In Vitro Activity | Reference |

| Cervical Cancer (SiHa cells) | 2-(4-chlorophenyl)-13α-Estrone Sulfamate | Antineoplastic effects | mdpi.com |

| Breast Cancer (MCF-7 cells) | 1,3-Thiazole Phthalimides | Cytotoxicity | nih.gov |

| Malaria (P. falciparum) | Morphinan Derivatives | Antimalarial activity | mdpi.com |

| Malaria (P. falciparum) | Pyrazoline Derivatives | Parasite growth inhibition | nih.gov |

In Vitro Antimicrobial and Antibiofilm Efficacy

The antimicrobial and antibiofilm potential of this compound and related compounds has been noted in several studies.

Antimicrobial Activity: The general class of thiol-containing compounds has been associated with antimicrobial properties. smolecule.com More specifically, derivatives of 1,2,4-triazole-3-thiol have shown in vitro activity against a range of bacteria. bohrium.com Similarly, 1,3-oxazole-based compounds with a 4-chlorophenylsulfonyl fragment have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

Antibiofilm Efficacy: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Several classes of compounds related to this compound have shown promise in inhibiting biofilm formation or eradicating established biofilms. For example, some coumarin derivatives have been reported to inhibit biofilm formation by Staphylococcus aureus and Escherichia coli. chiet.edu.eg Additionally, 1,3-oxazole derivatives have demonstrated antibiofilm activity against Pseudomonas aeruginosa and other microbes. mdpi.com Recent studies have also highlighted the anti-biofilm potential of certain drugs against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Microorganism | Compound Class | Observed In Vitro Effect | Reference |

| Staphylococcus aureus | Coumarin Derivatives | Biofilm inhibition | chiet.edu.eg |

| Pseudomonas aeruginosa | 1,3-Oxazole Derivatives | Antibiofilm activity | mdpi.com |

| Various Bacteria | 1,2,4-Triazole-3-thiol Derivatives | Antibacterial activity | bohrium.com |

| MRSA | Derazantinib | Antibacterial and anti-biofilm activities | nih.gov |

Future Directions and Emerging Research Avenues for 2 4 Chlorophenyl Ethane 1 Thiol

Development of Novel and Sustainable Synthetic Routes

The synthesis of fine chemicals is increasingly guided by the principles of green and sustainable chemistry. chemistryjournals.net Future research will likely focus on moving beyond traditional multi-step synthetic pathways, which often involve harsh reagents and generate significant waste, towards more elegant and eco-friendly methodologies. chemistryjournals.netmpg.de

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze the synthesis offers high selectivity under mild, aqueous conditions, reducing energy consumption and environmental impact. chemistryjournals.net Research could explore enzymes like alcohol dehydrogenases or lipases for stereoselective synthesis or modification of precursors. chemistryjournals.netstikesbcm.ac.id

Continuous-Flow Chemistry: Flow reactors provide enhanced control over reaction parameters, improve safety, and can lead to higher yields and purity compared to batch processes. rsc.org Developing a continuous, one-pot synthesis for 2-(4-chlorophenyl)ethane-1-thiol would be a significant step towards efficient and scalable production. rsc.org

Use of Greener Solvents: Exploring bio-based solvents like ethyl lactate (B86563) or deep eutectic solvents (DESs) can significantly reduce the environmental footprint of the synthesis. monash.edunih.gov These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources. monash.edunih.gov

A comparison of potential synthetic paradigms is presented in Table 1.

Table 1: Comparison of Synthetic Paradigms for Future Synthesis

| Synthetic Approach | Key Advantages | Potential Challenges for this compound Synthesis |

|---|---|---|

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, reduced waste. chemistryjournals.net | Identifying suitable enzymes, enzyme stability, substrate scope limitations. stikesbcm.ac.id |

| Flow Chemistry | Enhanced safety, precise process control, improved yield and scalability, potential for automation. rsc.org | High initial equipment cost, potential for clogging, requires process optimization. |

| One-Pot Reactions | Increased atom economy, reduced solvent use and purification steps, time-saving. asianpubs.org | Cross-reactivity of reagents, complex reaction optimization, requires compatible reaction conditions. |

| Green Solvents | Lower toxicity, biodegradability, derived from renewable sources, potential for improved reaction rates. monash.edunih.gov | Matching solvent properties to reaction requirements, recovery and recycling of the solvent. |

Exploration of New Chemical Transformations and Reactivity Profiles

The thiol (-SH) group is a versatile functional handle, capable of undergoing a wide array of chemical transformations. While classical thiol chemistry is well-established, future research can delve into novel reactivity profiles for this compound.

Emerging research could focus on:

Catalytic Cross-Coupling Reactions: The presence of a chloro-substituent on the phenyl ring allows for participation in various cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of more complex molecular architectures. smolecule.com

Thiol-Ene and Thiol-Yne "Click" Reactions: These highly efficient and selective reactions are fundamental to materials science and bioconjugation. Investigating the kinetics and substrate scope of this compound in these reactions could open up new applications.

Asymmetric Catalysis: Developing enantioselective transformations of the thiol group or reactions at the carbon alpha to the sulfur would be a significant advancement, providing access to chiral sulfur-containing molecules.

Reactions with Novel Electrophiles: Studying the reactivity of this compound with a broader range of electrophiles, such as vinyl sulfones or specialized Michael acceptors, could yield products with unique properties. rsc.orgmdpi.com For instance, reactions with electrophilic natural products could lead to novel thioethers. sci-hub.se

Oxidative Chemistry: Beyond simple disulfide formation, controlled oxidation to sulfenic acids, sulfoxides, or sulfones offers a pathway to compounds with different electronic properties and potential biological activities.

Application of Advanced Characterization Techniques

A deep understanding of a molecule's structure, dynamics, and interactions relies on sophisticated analytical methods. While standard techniques like NMR and IR are routine, applying advanced characterization methods will provide unprecedented insight into the behavior of this compound.

Future studies should employ:

Advanced Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) can enable rapid and direct analysis of reaction products with minimal sample preparation. rsc.org Proteomic MS approaches can be adapted to identify interactions with biological macromolecules. nih.gov

Multi-dimensional and Solid-State NMR: These techniques can elucidate complex structures, intermolecular interactions, and the solid-state packing of the compound and its derivatives. rsc.orgmdpi.com

X-ray Diffraction (XRD): Single-crystal XRD is invaluable for determining the precise three-dimensional structure and crystal packing of the compound and its derivatives, which is crucial for understanding its properties in the solid state. mdpi.com

Surface Characterization Techniques: For applications in materials science, techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are essential for characterizing thin films or self-assembled monolayers on various substrates. nih.gov

Table 2: Advanced Characterization Techniques and Their Potential Applications

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| DART-MS | Rapid detection and structural characterization of reaction products. rsc.org | High-throughput screening of new chemical transformations. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of surface layers. nih.gov | Characterizing self-assembled monolayers on metal or semiconductor surfaces. |

| Atomic Force Microscopy (AFM) | Surface topography and morphology at the nanoscale. nih.gov | Visualizing the organization of the molecule in thin films or on surfaces. |

| X-ray Diffraction (XRD) | Crystalline structure, polymorphism, and intermolecular packing. mdpi.com | Understanding solid-state properties for materials science applications. |

Refined Computational Modeling and Predictive Studies

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental design. marquette.edu Applying refined computational models to this compound can accelerate discovery and provide deep mechanistic insights.

Prospective computational research includes:

Density Functional Theory (DFT) Calculations: To predict geometric and electronic structures, spectroscopic properties (NMR, IR), and reaction energetics. This can help in understanding reactivity and reaction mechanisms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): If the compound shows biological activity, QSAR models can be developed to correlate structural features with that activity, guiding the design of more potent analogues. marquette.edu

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with other molecules, such as solvents, biological targets, or within a material matrix. researchgate.net

Predictive Toxicology: In silico models can be used for an early assessment of potential toxicity profiles, aligning with the principles of safer chemical design. marquette.edu

Interdisciplinary Applications in Chemical Biology

The unique combination of a thiol group, which can interact with biological systems, and a synthetically tunable aryl halide makes this compound an interesting candidate for applications in chemical biology. smolecule.com

Future research could explore its use as:

Enzyme Inhibitors: The thiol group can act as a nucleophile or a metal ligand, potentially targeting the active sites of enzymes like metalloproteinases or cysteine proteases. smolecule.commdpi.com

Biochemical Probes: The compound could be functionalized with fluorescent tags or other reporters to serve as a probe for studying biological processes involving thiols or for identifying protein targets. nih.gov

Precursors for Biologically Active Molecules: The compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic properties, such as antimicrobial or anticancer agents. smolecule.comacs.org The thiol moiety is a key feature in many biologically active compounds. mdpi.com

Advancements in Materials Science Integration

Thiol-based compounds are cornerstones in materials science, particularly for their ability to form strong bonds with metal surfaces and participate in polymer formation.

Future work on integrating this compound into materials could involve:

Self-Assembled Monolayers (SAMs): Creating well-ordered SAMs on gold, silver, or other surfaces. The chlorophenyl group would define the surface properties (e.g., hydrophobicity, electronic characteristics), which could be further modified via cross-coupling reactions.

Functionalized Polymers: Incorporating the molecule as a monomer or a functional side-chain in polymers via thiol-ene polymerization or other methods. mdpi.com This could lead to novel materials with tailored mechanical, thermal, or optical properties. researchgate.net

Nanoparticle Functionalization: Using the thiol group to cap and stabilize metal nanoparticles, with the chlorophenyl group providing a handle for secondary functionalization or influencing the nanoparticle's interaction with its environment.

Dual-Curing Systems: Investigating its use in dual-curing polymer systems, where the thiol could participate in sequential reactions (e.g., thiol-acrylate followed by thiol-epoxy), allowing for advanced manufacturing of complex shapes and smart materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)ethane-1-thiol, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions between halogenated aromatic precursors (e.g., 4-chlorophenyl derivatives) and thiol-containing reagents. Evidence suggests using continuous flow reactors to enhance reaction efficiency and reproducibility . Key parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Purification : Column chromatography or recrystallization with hexane/ethyl acetate mixtures ensures ≥95% purity, confirmed via GC-MS and NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical workflow :

- NMR spectroscopy : Compare H and C spectra to reference data; observe characteristic thiol proton signals at δ 1.5–2.5 ppm and aromatic protons from the chlorophenyl group at δ 7.2–7.8 ppm .

- GC-MS : Confirm molecular ion peaks at m/z 172 (M) and fragment ions indicative of C-Cl bond cleavage .

- Elemental analysis : Validate %C, %H, and %S to ±0.3% deviation from theoretical values .

Q. What are the key physicochemical properties influencing this compound’s reactivity in organic synthesis?

- Critical properties :

- Thiol pKa : ~10.2, enabling deprotonation under basic conditions for nucleophilic reactions .

- Electrophilic aromatic substitution : The 4-chlorophenyl group directs reactions to the ortho/para positions, affecting regioselectivity in cross-coupling reactions .

- Oxidative stability : Susceptible to disulfide formation; storage under inert gas (N) with stabilizers (e.g., BHT) is recommended .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental approaches can elucidate its mechanism of enzyme inhibition?

- Mechanistic insights : The thiol group forms covalent bonds with cysteine residues in enzymes (e.g., proteases or oxidoreductases), disrupting active sites.

- Experimental design :

- Kinetic assays : Monitor enzyme activity pre/post incubation with the compound; use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .

- Mass spectrometry : Detect protein-thiol adducts via LC-MS/MS after tryptic digestion .

- Molecular docking : Validate binding modes using software like AutoDock Vina, focusing on cysteine-rich regions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Data reconciliation framework :

- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds .

- Cell-line specificity : Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HEK293) models to identify selective toxicity .

- Metabolomic analysis : Track thiol-induced redox shifts (e.g., glutathione depletion) using LC-MS-based metabolomics .

Q. How does the electronic environment of the 4-chlorophenyl group modulate the compound’s reactivity in organometallic catalysis?

- Structure-activity relationship (SAR) :

- Electron-withdrawing effect : The Cl substituent increases the electrophilicity of the phenyl ring, enhancing π-backbonding in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

- Experimental validation :

- DFT calculations : Compare charge distribution in 4-Cl vs. 4-CH analogs using Gaussian software .

- Catalytic screening : Test reaction yields in model systems (e.g., aryl halide coupling) with controlled ligand environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.